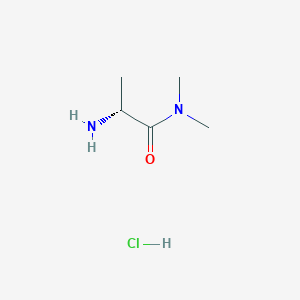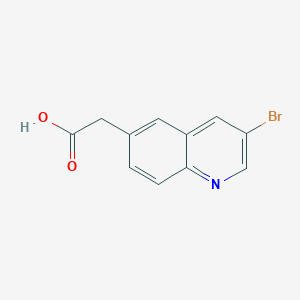
2-(3-Bromoquinolin-6-yl)acetic acid
概要
説明
“2-(3-Bromoquinolin-6-yl)acetic acid” is a chemical compound with the CAS Number: 1022091-93-5 . It has a molecular weight of 266.09 and its IUPAC name is (3-bromo-6-quinolinyl)acetic acid . The compound is typically stored at room temperature and appears as a white to yellow solid .
Molecular Structure Analysis
The molecular formula of “2-(3-Bromoquinolin-6-yl)acetic acid” is C11H8BrNO2 . The InChI code is 1S/C11H8BrNO2/c12-9-5-8-3-7(4-11(14)15)1-2-10(8)13-6-9/h1-3,5-6H,4H2,(H,14,15) .Physical And Chemical Properties Analysis
“2-(3-Bromoquinolin-6-yl)acetic acid” is a white to yellow solid . It has a molecular weight of 266.09 . The compound is typically stored at room temperature .科学的研究の応用
Fluorescent Brightening Agents
Research by Rangnekar and Shenoy (1987) explored the synthesis of 2-aryl-6-bromoquinolines, which are structurally related to 2-(3-Bromoquinolin-6-yl)acetic acid. These compounds were investigated for their potential use as fluorescent brightening agents. This indicates a potential application of 2-(3-Bromoquinolin-6-yl)acetic acid in enhancing the brightness and whiteness of materials like fabrics, papers, and detergents through fluorescence. (Rangnekar & Shenoy, 1987).
Intermediate in Medicinal Chemistry
Fei Lei et al. (2015) worked on synthesizing a compound which is an important intermediate in PI3K/mTOR inhibitors, demonstrating that bromoquinolinyl compounds can serve as critical intermediates in the development of important medical treatments. This suggests that 2-(3-Bromoquinolin-6-yl)acetic acid could be valuable in the synthesis of various pharmacologically active molecules. (Fei Lei et al., 2015).
Anticonvulsant Activity
Wassim El Kayal et al. (2019) synthesized a series of compounds derived from a similar structure, 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, and evaluated their anticonvulsant activity. This highlights the potential use of similar compounds like 2-(3-Bromoquinolin-6-yl)acetic acid in the development of new anticonvulsant drugs. (Wassim El Kayal et al., 2019).
Antimicrobial Applications
Mahwish Arshad et al. (2022) investigated the antibacterial activities of 6-Bromoquinolin-4-ol derivatives against drug-resistant bacteria. This implies the potential application of 2-(3-Bromoquinolin-6-yl)acetic acid in developing new antimicrobial agents, particularly against resistant strains like MRSA and ESBL-producing E. coli. (Mahwish Arshad et al., 2022).
Safety and Hazards
特性
IUPAC Name |
2-(3-bromoquinolin-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-9-5-8-3-7(4-11(14)15)1-2-10(8)13-6-9/h1-3,5-6H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGUOWWMXHPEKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731516 | |
| Record name | (3-Bromoquinolin-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromoquinolin-6-yl)acetic acid | |
CAS RN |
1022091-93-5 | |
| Record name | (3-Bromoquinolin-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


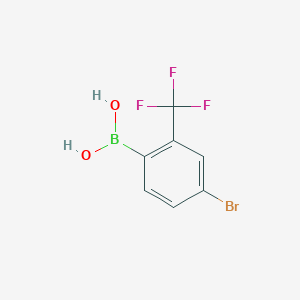
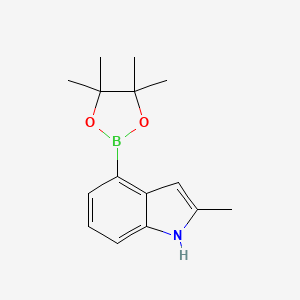
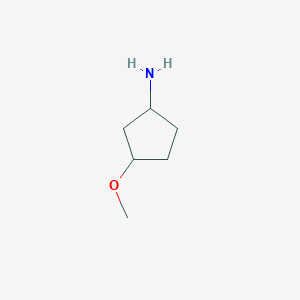

![4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate](/img/structure/B1526627.png)

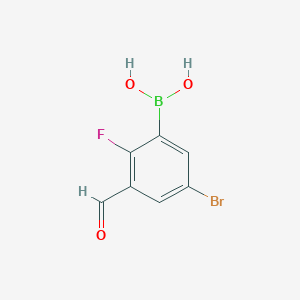
![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1526633.png)
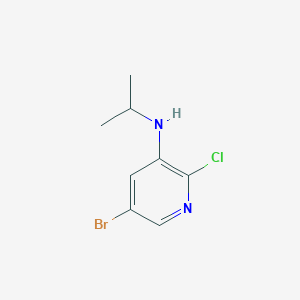
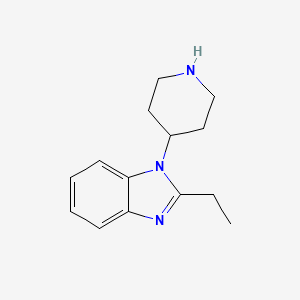
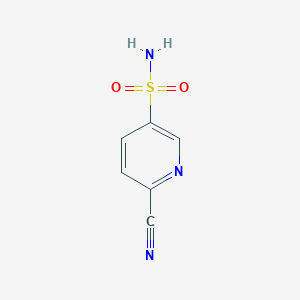
![4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol](/img/structure/B1526639.png)
